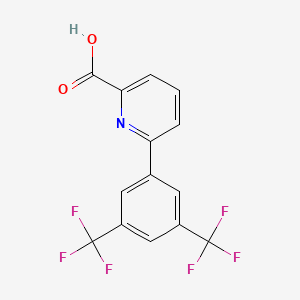

6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid

描述

属性

IUPAC Name |

6-[3,5-bis(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F6NO2/c15-13(16,17)8-4-7(5-9(6-8)14(18,19)20)10-2-1-3-11(21-10)12(22)23/h1-6H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSFCKHPCIOJSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647067 | |

| Record name | 6-[3,5-Bis(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887982-70-9 | |

| Record name | 6-[3,5-Bis(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Directed Metallation and Carboxylation

One of the most effective methods involves directed metallation of a suitable pyridine precursor followed by electrophilic carboxylation:

- Starting Material: A halogenated or substituted pyridine derivative, often bearing a bromine or iodine at the 6-position.

- Metallation Reagents: Magnesium amide complexes such as TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex) are used for selective metallation at low temperatures (-50°C to 50°C).

- Solvents: Aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), toluene, or tetrahydrofuran (THF) provide a stable medium for metallation.

- Electrophilic Carboxylation: The metallated intermediate is reacted with electrophiles such as carbon dioxide (CO2), dimethyl carbonate (CO(OCH3)2), or chloroformates (e.g., CICO(OCH2CH3)) to introduce the carboxyl group at the 2-position of the pyridine ring.

This approach is exemplified in patents describing the preparation of picolinic acid derivatives, where the metallation step is carefully controlled to achieve regioselectivity and high yield of the carboxylated product.

Aromatic Substitution and Amide Formation

- Aromatic Substitution: The 3,5-bis(trifluoromethyl)phenyl group is introduced via cross-coupling reactions or nucleophilic aromatic substitution on the pyridine ring.

- Amide Formation: In some synthetic sequences, the carboxylic acid intermediate is converted to amides using coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like Hunig's base (diisopropylethylamine).

- Catalysis: Copper catalysts are employed in amination steps to convert halogenated intermediates into amino derivatives, which can then be further functionalized.

These steps are part of multi-stage syntheses for related picolinic acid derivatives and demonstrate the utility of the compound as an intermediate in pharmaceutical syntheses.

Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |

|---|---|---|---|---|

| Metallation | TMPMgCl·LiCl (1-5 equiv) | -50 to 50 | DMSO, DMF, THF, Toluene | Controlled temperature crucial for regioselectivity |

| Electrophilic Carboxylation | CO2, Dimethyl carbonate, or chloroformates | -50 to 50 | Same as metallation | Forms picolinic acid moiety |

| Amination | Aqueous ammonia, Cu catalyst (0.1 equiv) | 50 to 110 | Aqueous media | Converts halogen to amino group |

| Amide Coupling | HATU, Hunig's base | Room temp (25) | Isopropyl acetate | For further derivatization |

Yields reported in related literature and patents typically range from moderate to high (60-90%) depending on the purity of starting materials and optimization of reaction parameters.

Research Findings and Optimization Notes

- Solvent Choice: Aprotic solvents such as DMSO and DMF facilitate metallation and carboxylation by stabilizing organometallic intermediates.

- Temperature Control: Maintaining reaction temperatures between -50°C to 50°C is critical to prevent side reactions and ensure selective metallation.

- Catalyst Loading: Low catalytic amounts of copper (around 0.1 mole equivalents) are sufficient for efficient amination, minimizing metal waste.

- Electrophile Variability: Using dimethyl carbonate as the electrophile can offer safer and more environmentally benign conditions compared to gaseous CO2.

- Reaction Time: Extended stirring (up to 16 hours) during amide coupling improves conversion rates.

These parameters have been optimized in industrial patent literature to provide scalable and safer synthetic routes.

Summary Table of Preparation Methods

| Method | Key Reagents | Mechanism | Advantages | Limitations |

|---|---|---|---|---|

| Directed Metallation + Carboxylation | TMPMgCl·LiCl, CO2 or CO(OCH3)2 | Metallation followed by electrophilic substitution | High regioselectivity, good yields | Requires low temperature control |

| Aromatic Substitution + Amide Formation | Halogenated pyridine, Cu catalyst, HATU | Nucleophilic substitution and amide coupling | Versatile for further derivatization | Multi-step, uses sensitive reagents |

化学反应分析

Amide Bond Formation

The carboxylic acid group undergoes amidation with amines under standard coupling conditions. For example:

-

Reagents : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), diisopropylethyl amine (DIPEA)

-

Conditions : Room temperature in isopropyl acetate or acetonitrile

-

Outcome : Formation of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide with high regioselectivity .

Example Reaction :

Nucleophilic Aromatic Substitution

The pyridine ring’s bromine substituent (in derivatives) can be replaced via catalytic amination:

-

Reagents : Aqueous NH₃, CuSO₄·5H₂O (catalyst)

-

Conditions : Autoclave at 100°C under 7 bar pressure for 2 hours .

-

Outcome : Conversion to 3-amino-6-methoxy-5-(trifluoromethyl)picolinic acid with >90% purity after workup.

Esterification

The carboxylic acid reacts with electrophiles to form esters:

-

Reagents : Dimethyl carbonate (DMC), ethyl chloroformate

-

Conditions : TMPMgCl·LiCl (turbo Grignard reagent) in THF at -50°C to 50°C .

Table 1: Esterification Outcomes

| Electrophile | Product | Yield (%) |

|---|---|---|

| CO(OCH₃)₂ | Methyl picolinate derivative | 56 |

| ClCO(OCH₂CH₃) | Ethyl picolinate derivative | 68 |

Coordination Chemistry

The pyridine nitrogen participates in metal complexation:

-

Applications : Copper-catalyzed reactions (e.g., Ullmann-type amination) .

-

Example : Cu(II) sulfate mediates bromine-to-amine substitution under high-pressure conditions .

Decarboxylation

While not explicitly documented for this compound, analogous picolinic acids undergo decarboxylation under thermal or acidic conditions. The trifluoromethyl groups may stabilize intermediates, altering reaction pathways compared to non-fluorinated analogs .

Comparative Reactivity

Table 2: Influence of Trifluoromethyl Groups on Reactivity

| Reaction Type | Effect of CF₃ Groups |

|---|---|

| Amidation | Enhanced electrophilicity of carbonyl |

| Metal complexation | Increased ligand stability |

| Aromatic substitution | Reduced electron density at pyridine |

Key Findings from Research

-

Catalytic Amination : Copper-mediated amination achieves >90% conversion under optimized conditions, critical for synthesizing bioactive derivatives .

-

Steric Effects : The 3,5-bis(trifluoromethyl)phenyl group hinders electrophilic substitution at the pyridine ring’s 4-position, directing reactivity to the 2-carboxylic acid .

-

Stability : The compound’s hydrolytic stability in acidic media (pH 1–2) enables robust workup procedures .

科学研究应用

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced antimicrobial properties. For instance, derivatives of picolinic acid have shown effectiveness against drug-resistant bacterial strains. A study highlighted that certain trifluoromethyl-substituted compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Staphylococcus aureus and other strains .

1.2 Drug Discovery and Development

6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid serves as a lead compound in drug discovery, particularly targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK). Its structure allows for rational drug design aimed at improving pharmacokinetic properties and therapeutic efficacy against tuberculosis . The compound's ability to form complexes with metal ions also opens pathways for developing novel therapeutic agents through coordination chemistry .

1.3 Respiratory Disorders Treatment

Picolinic acid derivatives are being explored for their potential in treating cystic fibrosis and other respiratory conditions. These compounds can restore or enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), making them valuable in addressing genetic mutations associated with these diseases .

Chemical Synthesis Applications

2.1 Synthesis of Picolinic Acid Derivatives

The synthesis of this compound involves multi-step organic reactions that require precise control of conditions to achieve high yields. This compound acts as an intermediate in synthesizing other pyridine derivatives, which are crucial in various chemical processes .

2.2 Building Block for Complex Molecules

This compound is utilized as a building block for creating complex heterocyclic libraries, which are essential in developing new pharmaceuticals and agrochemicals . Its unique trifluoromethyl groups contribute to the stability and reactivity of the resulting compounds.

Material Science Applications

3.1 Coordination Chemistry

The nitrogen atom in the pyridine ring of this compound allows it to participate in coordination chemistry, forming complexes with various metal ions. This property is significant for developing new materials with tailored properties for applications in catalysis and sensor technology .

作用机制

The mechanism of action of 6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used[4][4].

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

6-(Trifluoromethyl)picolinic Acid (CAS: 107504-08-5)

- Structural Differences : Lacks the bis(trifluoromethyl)phenyl group, featuring only a single -CF₃ substituent on the pyridine ring.

- Similarity score: 0.75 (based on structural alignment algorithms) .

6-(Methylsulfonyl)picolinic Acid (CAS: 1186663-28-4)

- Structural Differences : Replaces trifluoromethyl groups with a methylsulfonyl (-SO₂CH₃) moiety.

- Functional Impact : The sulfonyl group introduces polarity, altering solubility and pharmacokinetic properties. However, this may reduce blood-brain barrier penetration compared to fluorinated analogues .

6-Amino-3-(4-fluorophenyl)picolinic Acid (CAS: 939889-00-6)

- Structural Differences: Features an amino (-NH₂) group and a mono-fluorophenyl substituent.

Physicochemical and Pharmacological Properties

*Estimated LogP values based on substituent contributions.

†Similarity scores inferred from structural divergence relative to the bis-CF₃ analogue.

生物活性

6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid is a compound characterized by its unique trifluoromethyl substitutions on the phenyl ring, which significantly enhance its lipophilicity and biological activity. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action, synthesis, and potential applications.

- Molecular Formula : C14H7F6NO2

- Molecular Weight : 335.20 g/mol

- CAS Number : 887982-70-9

The compound features a picolinic acid structure with a pyridine ring and a carboxylic acid group at the 2-position. The trifluoromethyl groups at the 3 and 5 positions are crucial for enhancing the compound's reactivity and biological properties.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. This is attributed to the lipophilic nature imparted by the trifluoromethyl groups, which enhances membrane permeability and interaction with bacterial targets.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values as low as 2 µg/mL against certain strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 2 |

| Staphylococcus epidermidis | 1-2 |

| Enterococci | 1-4 |

| Bacillus subtilis | 1-4 |

Anticancer Properties

The anticancer potential of this compound is also noteworthy. Preliminary research suggests that it may inhibit cancer cell proliferation through several mechanisms, including apoptosis induction and cell cycle arrest.

- Cytotoxicity Studies : Compounds derived from similar structures were tested on human HEK-293 cells, revealing varying levels of cytotoxicity. The least toxic derivative had an IC50 value of approximately 9.15 µg/mL .

The mechanisms underlying the biological activities of this compound involve:

- Enzyme Inhibition : The compound may act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Interaction : It may bind to specific receptors or proteins within cells, modulating their activity and leading to altered cellular responses.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Picolinic Acid Derivative : Starting from commercially available precursors.

- Trifluoromethylation : Utilizing reagents such as trifluoromethylsilane to introduce the trifluoromethyl groups.

- Purification : Employing methods like recrystallization or chromatography to obtain high-purity yields.

Case Studies

Several studies have documented the efficacy of compounds similar to this compound:

- Study on Antimicrobial Activity : A comparison was made between various trifluoromethyl-substituted compounds showing that those with dual trifluoromethyl groups exhibited enhanced antibacterial properties compared to mono-substituted analogs .

- Cytotoxicity Assessment : In vitro tests revealed that certain derivatives maintained over 20% cell viability at lower concentrations, indicating potential for therapeutic use with manageable toxicity profiles .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between a halogenated picolinic acid derivative (e.g., 6-bromopicolinic acid) and 3,5-bis(trifluoromethyl)phenylboronic acid (CAS 73852-19-4, ). Optimization includes:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures.

- Temperature : 80–100°C under inert atmosphere.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol/water .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound, particularly given its fluorinated substituents?

- Methodological Answer :

- ¹⁹F NMR : Critical for identifying trifluoromethyl groups (δ ≈ -60 to -65 ppm) and confirming substitution patterns.

- ¹H/¹³C NMR : Resolve pyridine ring protons (e.g., H-3 and H-4) and carboxylic acid protons (broad signal at δ ~12 ppm).

- HPLC-MS : Use C18 columns with acetonitrile/water (+0.1% TFA) to assess purity and detect by-products .

Q. What are the key safety considerations and storage protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) due to potential irritancy (analogous to SDS in ). Avoid inhalation; work in a fume hood.

- Storage : Stable at -20°C under nitrogen, desiccated to prevent hydrolysis of the carboxylic acid group. Incompatible with strong oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in catalytic or supramolecular applications?

- Methodological Answer :

- Electronic Effects : Trifluoromethyl groups increase the acidity of the carboxylic acid (pKa ~1.5–2.5) and modulate the pyridine ring’s electron density, enhancing metal coordination in catalysis.

- Supramolecular Interactions : Use X-ray crystallography (NIST data, ) to study π-π stacking and hydrogen-bonding patterns with co-crystals .

Q. What strategies can resolve contradictions in spectroscopic data arising from different synthetic batches or isomer formation?

- Methodological Answer :

- Isomer Identification : Employ 2D NMR (COSY, NOESY) to distinguish regioisomers (e.g., 4- vs. 6-substituted pyridine).

- Batch Consistency : Combine TLC monitoring with high-resolution mass spectrometry (HRMS) to detect trace impurities from incomplete coupling reactions .

Q. What methodologies are employed to study the compound’s stability under various pH and temperature conditions, and how do decomposition products affect experimental outcomes?

- Methodological Answer :

- Stability Studies : Use accelerated stability testing (40–60°C, pH 1–13) with HPLC tracking. Decomposition pathways (e.g., decarboxylation) can generate 6-(3,5-bis(trifluoromethyl)phenyl)pyridine, identifiable via GC-MS.

- Mitigation : Buffer solutions (pH 4–7) and inert storage conditions minimize degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?

- Methodological Answer :

- Reproducibility Checks : Re-synthesize the compound using standardized protocols (e.g., ’s pyridine synthesis methods).

- Cross-Validation : Compare ¹⁹F NMR chemical shifts with NIST reference data () to rule out solvent or concentration artifacts .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting the compound’s physicochemical properties or biological activity?

- Methodological Answer :

- Software : Use Gaussian or ADF for DFT calculations to predict solubility, logP, and acidity constants.

- Docking Studies : Molecular docking (AutoDock Vina) can screen for potential enzyme targets, leveraging the compound’s rigid aromatic core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。